escin Ia
Overview
Description
Escin Ia is a triterpene saponin isolated from Aesculus hippocastanum . It inhibits HIV-1 protease with IC50 values of 35 μM and has anti-TNBC metastasis activity . Its action mechanisms involve the inhibition of the epithelial-mesenchymal transition process by down-regulating LOXL2 expression .
Synthesis Analysis
Escin Ia belongs to barrigenol-type (BAT) triterpenoids derived from an oleanane (β-amyrin) backbone . This backbone further undergoes region-specific C-16, C-21, C-22, C-24, and C-28 oxygenation to become protoescigenin, the main aglycone of aescins . A specific and sensitive liquid chromatography (LC)-mass spectrometry (MS)/MS method has been developed and validated for the simultaneous quantification of escin Ia and escin Ib in human plasma .Molecular Structure Analysis
The surfactant molecules of escin Ia are less submerged in water and adopt a more upright position when compared to the characteristics determined in previous simulations . To maintain their preferred mutual orientation, the escin molecules segregate into well-ordered domains and spontaneously form wrinkled layers .Physical And Chemical Properties Analysis
Escin Ia is a triterpene saponin with a molecular weight of 1131.26 and a formula of C55H86O24 . It is a solid with a white to off-white color .Scientific Research Applications
Pharmacokinetics and Bioavailability : A study by Wu et al. (2012) compared the pharmacokinetics of escin Ia and isoescin Ia in rats. The research suggested that herbal preparations of escin might provide a longer duration of action than administration of single isomers.
Pharmacokinetics in Rats : Another study by Wu et al. (2014) investigated the pharmacokinetic behavior of escin Ia in rats. The research showed dose-dependent pharmacokinetics of escin Ia, highlighting its transformation to isoescin Ia in the body.
Renal Cytotoxicity and Heat Shock Proteins : A 2021 study by Sun et al. found that escin Ia, among other isomers, can decrease cell viability in human kidney cells and inhibits the expression of heat shock proteins, suggesting a potential mechanism for escin-induced renal cytotoxicity.
Anti-Cancer Potential : Escin Ia has shown anti-cancer effects in various studies. For instance, Cheong et al. (2018) highlighted its potential as an adjunct or alternative anti-cancer therapy, while Zhou et al. (2009) discussed its inhibitory effects on hepatocellular carcinoma.
External Use and Inflammation : Zhao et al. (2018) explored the external use of escin on cutaneous inflammation and found significant anti-inflammatory effects, potentially involving the glucocorticoids receptor.
Biotransformation and Anti-Tumor Activities : Yang et al. (2004) studied the biotransformation of escin Ia by human intestinal bacteria and found that its structure can be converted into compounds with potential anti-tumor effects.
Synergistic Effects with Glucocorticoids : A study by Xin et al. (2011) showed that escin can synergize with glucocorticoids to enhance their anti-inflammatory effect.
Effects on Immune System : Research by Wang et al. (2009) demonstrated that escin has potent anti-inflammatory effects without any immunosuppressive impacts.
Chemosensitizing Effects : Harikumar et al. (2010) found that escin can enhance tumor cell apoptosis and inhibit invasion, potentially useful in cancer treatment.
Gastroprotective Effects : Yang et al. (2020) systematically reviewed the effects of escin on gastrointestinal diseases and inflammation, highlighting its role in these domains.
Safety And Hazards
Future Directions
Escin Ia has a broad therapeutic scope and has shown potential anti-inflammatory and anti-oedematous effects . In the last two decades, other novel activities of escin relevant to cancer treatment have been reported . Future research involving escin for medical and pharmaceutical applications as well as for basic research is warranted .
properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H86O24/c1-10-23(2)46(71)79-43-44(72-24(3)60)55(22-59)26(17-50(43,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)61)75-49-41(77-48-38(67)36(65)34(63)28(20-57)74-48)39(68)40(42(78-49)45(69)70)76-47-37(66)35(64)33(62)27(19-56)73-47/h10-11,26-44,47-49,56-59,61-68H,12-22H2,1-9H3,(H,69,70)/b23-10+/t26-,27+,28+,29+,30+,31+,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42-,43-,44-,47-,48-,49+,51-,52+,53+,54+,55-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNVHPCVMSNXNP-IVKVKCDBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)CO)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H86O24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701026284 | |
Record name | Escin Ia | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701026284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1131.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Escin | |
CAS RN |
123748-68-5, 66795-86-6 | |
Record name | alpha-Escin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123748685 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Escin Ia | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701026284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-Escin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.419 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 123748-68-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .ALPHA.-ESCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB5DJT9FIW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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